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molecular formula C9H10ClNO2 B3262437 Methyl 3-amino-6-chloro-2-methylbenzoate CAS No. 355390-11-3

Methyl 3-amino-6-chloro-2-methylbenzoate

Cat. No. B3262437
M. Wt: 199.63 g/mol
InChI Key: QUTYPRMUAAUEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110585B2

Procedure details

To a solution of methyl 3-amino-2-methylbenzoate (25.0 g, 151 mmol) in N,N-dimethylformamide (757 mL) was added N-chlorosuccinimide (20.2 g, 151 mmol) at room temperature, and the mixture was stirred for 3 days. The reaction mixture was concentrated under reduced pressure to a half volume, and the mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/5) to give the title compound (13.5 g, yield 45%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
757 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Cl:13]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Cl:13])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)C
Name
Quantity
20.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
757 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a half volume
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/5)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C(=CC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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